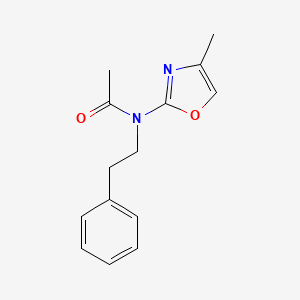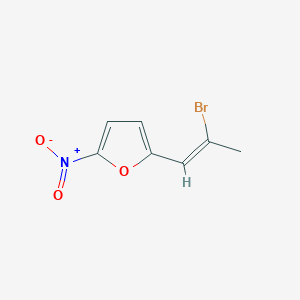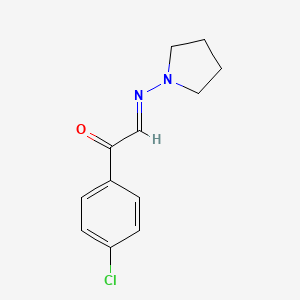![molecular formula C12H13ClN2O2 B12901272 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- CAS No. 61194-95-4](/img/structure/B12901272.png)
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. In this case, the reaction between 4-chlorobenzonitrile oxide and N,N-dimethylformamide yields the desired isoxazole derivative. The reaction is often catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method reduces reaction times and minimizes the generation of waste, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a dimethylamino moiety makes it a versatile compound for various applications .
Properties
CAS No. |
61194-95-4 |
|---|---|
Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-15(2)7-10-11(14-17-12(10)16)8-3-5-9(13)6-4-8/h3-6,14H,7H2,1-2H3 |
InChI Key |
QFKOAHSEPHUTOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



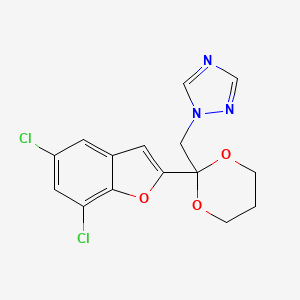


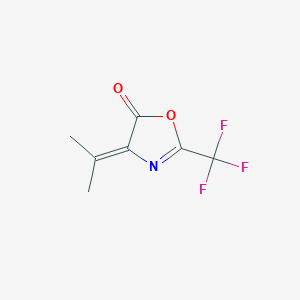

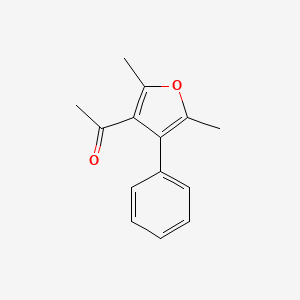
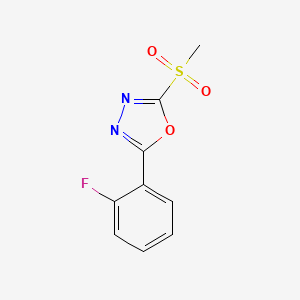
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
